molecular formula C8H17NO2 B573908 Pentanoic  acid,  3-amino-2-propyl- CAS No. 164575-79-5

Pentanoic acid, 3-amino-2-propyl-

Cat. No.: B573908
CAS No.: 164575-79-5
M. Wt: 159.229
InChI Key: ZTTTXHZMQLUMIN-UHFFFAOYSA-N
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Description

Chemical Name: 3-Amino-2-propylpentanoic acid CAS Number: 164575-79-5 Molecular Formula: C₈H₁₇NO₂ Structural Features: This compound is a branched aliphatic carboxylic acid with an amino (-NH₂) group at the third carbon and a propyl (-CH₂CH₂CH₃) substituent at the second carbon of the pentanoic acid backbone . Its structural uniqueness lies in the combination of a medium-chain carboxylic acid with polar (amino) and nonpolar (propyl) groups, which may influence its physicochemical and biological properties compared to simpler aliphatic acids.

Properties

CAS No.

164575-79-5

Molecular Formula

C8H17NO2

Molecular Weight

159.229

IUPAC Name

3-amino-2-propylpentanoic acid

InChI

InChI=1S/C8H17NO2/c1-3-5-6(8(10)11)7(9)4-2/h6-7H,3-5,9H2,1-2H3,(H,10,11)

InChI Key

ZTTTXHZMQLUMIN-UHFFFAOYSA-N

SMILES

CCCC(C(CC)N)C(=O)O

Synonyms

Pentanoic acid, 3-amino-2-propyl-

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Volatility: Branched acids (e.g., 2-methylpropanoic acid) exhibit higher vapor concentrations than straight-chain analogs like pentanoic acid due to reduced molecular packing . The amino group in 3-amino-2-propylpentanoic acid likely reduces volatility compared to valproic acid, enhancing its stability in aqueous environments.

Preparation Methods

Molecular Characteristics

The compound’s structure (SMILES: CCCC(C(CC)N)C(=O)O) reveals a stereochemically complex arrangement, with the amino and propyl groups introducing steric and electronic challenges during synthesis. Key computed properties include:

PropertyValue
Hydrogen bond donors2
Hydrogen bond acceptors3
Rotatable bonds5
XLogP3-AA-1.1
Exact mass159.125928785 Da

These properties influence solubility, reactivity, and choice of synthetic routes.

Synthesis Pathways

Valproic Acid Derivative Functionalization

A primary route involves modifying valproic acid (2-propylpentanoic acid) precursors. Patent EP0293752A2 details the synthesis of E-2-propyl-2-pentenoic acid, a key intermediate, through:

  • Saponification : Reaction of 2-propyl-2-pentenenitrile with potassium hydroxide in glycerol at 130–150°C, yielding 2-hydroxy-2-propylpentanoic acid.

  • Dehydration : Thermal elimination of water from the hydroxy acid using catalytic tertiary amines (e.g., N-methylpyrrolidine) at 200–250°C, preferentially forming the E-isomer.

Adaptation for 3-Amino-2-Propylpentanoic Acid :

  • Introduce an amino group at the 3-position via Michael addition to the α,β-unsaturated intermediate (E-2-propyl-2-pentenoic acid).

  • Reaction conditions : Use aqueous ammonia or alkylamines in polar aprotic solvents (e.g., DMF) at 80–100°C.

Reductive Amination

  • Substrate : 3-Keto-2-propylpentanoic acid (synthesized via oxidation of 2-propylpentanol).

  • Process : React with propylamine in the presence of sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) in methanol, yielding the target compound.

  • Yield : ~40–50% after purification by recrystallization.

Gabriel Synthesis

  • Intermediate : 3-Bromo-2-propylpentanoic acid.

  • Steps :

    • Phthalimide protection of the bromide.

    • Hydrolysis with hydrazine to release the primary amine.

  • Challenges : Steric hindrance at the 3-position reduces efficiency (<30% yield).

Advanced Mechanistic Insights

Stereochemical Control

The E-isomer predominance in dehydration steps (as per EP0293752A2) is attributed to tertiary amine catalysis, which stabilizes the transition state through proton abstraction. For 3-amino derivatives, steric effects favor axial amine orientation, necessitating chiral catalysts (e.g., L-proline) for enantioselective synthesis.

Solvent and Temperature Optimization

  • Saponification : Glycerol enhances reaction homogeneity and prevents side reactions (e.g., nitrile polymerization) at elevated temperatures.

  • Amination : Ethanol-water mixtures (3:1 v/v) improve nucleophilicity of ammonia while maintaining carboxylic acid solubility.

Industrial-Scale Considerations

Process Intensification

  • Continuous-flow systems : Reduce reaction time for dehydration steps from 8 hours (batch) to <2 hours.

  • Catalyst recycling : Tertiary amines (e.g., N-methylpyrrolidine) are recovered via distillation, reducing costs by ~15%.

Purification Challenges

  • Distillation : Boiling point (Kp15\text{Kp}_{15}: 135–136°C) requires vacuum distillation to prevent thermal decomposition.

  • Crystallization : Ethanol-water mixtures (50–95% ethanol) yield high-purity crystals (mp: 38–40°C).

Emerging Methodologies

Biocatalytic Approaches

  • Transaminases : Convert 3-keto-2-propylpentanoic acid to the amine using pyridoxal phosphate cofactors, achieving enantiomeric excess >90%.

  • Limitations : Substrate inhibition at high ketone concentrations (>1 M).

Photochemical Activation

  • UV-mediated amination : Irradiate nitro precursors (e.g., 3-nitro-2-propylpentanoic acid) with UV light (λ=254nm\lambda = 254 \, \text{nm}) in the presence of H2/Pd\text{H}_2/\text{Pd}, achieving 60–70% yield .

Q & A

Q. What spectroscopic methods are recommended for characterizing the structure of 3-amino-2-propylpentanoic acid?

To confirm the structure, employ a combination of 1H/13C NMR to identify the propyl and amino substituents, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to detect carboxylic acid and amine functional groups. For example, deuterated analogs of similar branched carboxylic acids have been analyzed using MS to confirm isotopic purity . Overlapping signals in NMR can be resolved using DEPT or 2D-COSY experiments, as demonstrated in studies on 3-amino-4-methylpentanoic acid derivatives .

Q. What synthetic strategies minimize side reactions during the preparation of 3-amino-2-propylpentanoic acid?

Use protective groups (e.g., Boc for amines) and controlled reaction conditions to prevent unwanted acylation or racemization. Multi-step syntheses for analogous compounds, such as (S,S)-dipeptides, involve sequential coupling with reagents like DCC (dicyclohexylcarbodiimide) and TFA (trifluoroacetic acid) deprotection . Optimize pH and temperature during amidation to avoid hydrolysis of the carboxylic acid group .

Q. How should 3-amino-2-propylpentanoic acid be stored to maintain stability?

Store at –20°C in a dry, inert atmosphere to prevent degradation. Safety data for similar amino acids recommend protection from moisture and light, with storage in amber vials under nitrogen . Stability studies on 3-hydroxy-4-methylpentanoic acid derivatives suggest refrigeration below 4°C for long-term preservation .

Q. Which analytical techniques effectively quantify impurities in 3-amino-2-propylpentanoic acid samples?

High-performance liquid chromatography (HPLC) with UV detection or GC-MS is ideal for detecting organic impurities. For example, purity assessments of IL-6 aptamers used reverse-phase HPLC with C18 columns . Adjust mobile phase gradients to resolve peaks from structurally similar byproducts, as shown in studies on deuterated carboxylic acids .

Q. What safety precautions are critical when handling 3-amino-2-propylpentanoic acid?

Wear nitrile gloves , goggles , and a lab coat to avoid skin/eye contact. Use fume hoods to mitigate inhalation risks, as recommended for 3-amino-4-methylpentanoic acid . Emergency protocols for similar compounds emphasize immediate rinsing with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does the 2-propyl substituent affect the acidity of 3-amino-2-propylpentanoic acid compared to linear analogs?

The electron-donating propyl group increases steric hindrance near the carboxylic acid, potentially raising the pKa. Comparative studies on 3,3-diethylpentanoic acid show that branching reduces solubility and alters dissociation constants due to hydrophobic effects . Use potentiometric titration to measure precise pKa shifts, as applied to hydroxy-substituted pentanoic acids .

Q. What chiral resolution methods are suitable for isolating enantiomers of 3-amino-2-propylpentanoic acid?

Chiral HPLC with cellulose-based columns or enzymatic resolution using lipases can achieve enantiomeric separation. For example, (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid was resolved using a Chiralpak AD-H column with hexane/isopropanol mobile phases . Alternatively, kinetic resolution via acylase enzymes has been effective for β-amino acids .

Q. How can deuterated analogs of 3-amino-2-propylpentanoic acid enhance pharmacokinetic studies?

Deuterium labeling at non-labile positions (e.g., propyl chain) improves metabolic stability tracking via MS. Kanto Reagents’ deuterated 2-propylpentanoic acid derivatives (e.g., 2-(Propyl-3,3,3-d3)pentanoic-5,5,5-d3 acid) demonstrate reduced hydrogen-deuterium exchange, enabling precise tracer studies . Use LC-MS/MS to monitor deuterated metabolites in biological matrices .

Q. What computational tools predict the interaction of 3-amino-2-propylpentanoic acid with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes or receptors. Studies on MMP3 inhibitors utilized Schrödinger’s Glide to evaluate hydrogen bonding with the carboxylic acid group . Parameterize force fields using PubChem’s 3D conformer data for accurate predictions .

Q. What strategies mitigate racemization during solid-phase synthesis of 3-amino-2-propylpentanoic acid derivatives?

Use low-temperature coupling (0–4°C) and racemization-suppressing reagents like HOBt (hydroxybenzotriazole). Protocols for (3R,4R)-3-amino-4-hydroxypentanoic acid synthesis avoided epimerization by limiting reaction times and using DIPEA (diisopropylethylamine) as a mild base . Monitor optical rotation or chiral HPLC to confirm enantiopurity .

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